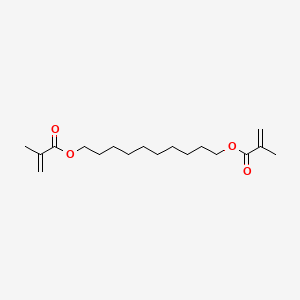

1,10-Decanediol dimethacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZPQLZONWIQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-92-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044972 | |

| Record name | 1,10-Decanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6701-13-9 | |

| Record name | Decanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Decamethylene dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-decanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DECAMETHYLENE DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9449K3UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Decanediol Dimethacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (B1670011) dimethacrylate (DEDMA) is a long-chain dimethacrylate monomer that serves as a crucial crosslinking agent in the development of a variety of polymeric materials. Its unique chemical structure, characterized by a flexible ten-carbon aliphatic chain flanked by two methacrylate (B99206) functional groups, imparts a desirable combination of flexibility, toughness, and hydrophobicity to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1,10-decanediol dimethacrylate, with a particular focus on its use in dental composites and other biomaterials.

Chemical Structure and Identification

This compound is the diester of 1,10-decanediol and methacrylic acid. The long aliphatic spacer between the two polymerizable methacrylate groups is a key feature that influences the properties of the crosslinked polymers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[1] |

| CAS Number | 6701-13-9[1][2][3] |

| Molecular Formula | C18H30O4[1][2][3] |

| Molecular Weight | 310.4 g/mol [1][2] |

| InChI Key | LRZPQLZONWIQOJ-UHFFFAOYSA-N[4] |

| SMILES | CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(C)=C[4] |

Physicochemical Properties

This compound is typically a light yellow or colorless liquid at room temperature.[3] Its properties can be influenced by the presence of stabilizers, such as hydroquinone, which are added to prevent premature polymerization.[4]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow or colorless liquid | [3][4] |

| Density | 0.968 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.462 | [5] |

| Flash Point | > 110.5 °C (> 230.9 °F) | [4] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Poorly soluble in water; Soluble in alcohols and oils.[6][7] | [6][7] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of 1,10-decanediol with methacrylic acid.[2] This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product side. An alternative route is the transesterification of a methacrylate ester, such as methyl methacrylate, with 1,10-decanediol.[2]

Caption: Synthesis workflow for this compound via esterification.

Experimental Protocol: Synthesis via Esterification

Materials:

-

1,10-Decanediol

-

Methacrylic acid

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Hydroquinone (HQ) (polymerization inhibitor)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (eluents)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,10-decanediol, toluene, and hydroquinone.

-

Add methacrylic acid (2.2 equivalents) and p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Heat the reaction mixture to reflux and continuously remove the water formed using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

| Technique | Key Features and Expected Values |

| FTIR (Fourier-Transform Infrared Spectroscopy) | - C=O stretch (ester): ~1720 cm⁻¹- C=C stretch (alkene): ~1635 cm⁻¹- C-O stretch (ester): ~1160 cm⁻¹- C-H stretch (alkane): ~2850-2930 cm⁻¹ |

| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | - =CH₂ protons: ~6.1 and ~5.5 ppm- -O-CH₂- protons: ~4.1 ppm- -C(=C)-CH₃ protons: ~1.9 ppm- -CH₂- chain protons: ~1.2-1.7 ppm |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) | - C=O carbon: ~167 ppm- C=C carbons: ~136 and ~125 ppm- -O-CH₂- carbon: ~65 ppm- -CH₂- chain carbons: ~25-30 ppm- -C(=C)-CH₃ carbon: ~18 ppm |

| Mass Spectrometry (MS) | - Expected [M+Na]⁺ peak at m/z ~333.2 |

Polymerization and Applications

This compound is primarily used as a crosslinking agent in free-radical polymerization. The two methacrylate groups can participate in polymerization, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.[3]

Caption: General workflow for the polymerization of DEDMA-containing resins.

The long, flexible decamethylene chain of DEDMA provides internal plasticization to the polymer network, which can reduce polymerization shrinkage stress, a critical factor in applications like dental fillings.

Application in Dental Composites

A significant application of this compound is in the formulation of dental restorative composites.[3] It is often used as a comonomer with other dimethacrylates like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) to tailor the properties of the final material.

Caption: Workflow for the preparation of a dental composite using DEDMA.

Experimental Protocol: Preparation of a Dental Composite

Materials:

-

Bis-GMA (resin base)

-

TEGDMA (diluent monomer)

-

This compound (crosslinker)

-

Silanated barium glass filler (e.g., 0.7 µm average particle size)

-

Camphorquinone (photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)

Procedure:

-

Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and this compound in a desired weight ratio (e.g., 50:25:25).

-

Add camphorquinone (e.g., 0.2 wt%) and EDMAB (e.g., 0.8 wt%) to the resin matrix and mix thoroughly in the absence of light until a homogeneous solution is obtained.

-

Gradually add the silanated barium glass filler to the resin matrix (e.g., to a final filler loading of 70 wt%) and mix using a dental spatula or a dual asymmetric centrifuge mixer until a uniform paste is formed.

-

The resulting composite paste can be placed in a mold and light-cured using a dental curing light (blue light, ~470 nm) for a specified time (e.g., 40 seconds) to induce polymerization and hardening.

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile crosslinking monomer with a unique combination of properties that make it valuable in the formulation of advanced polymeric materials. Its long, flexible aliphatic chain provides a means to control the mechanical properties and reduce polymerization shrinkage stress in crosslinked polymers. These characteristics have led to its successful application in demanding fields such as dental restoratives. A thorough understanding of its synthesis, properties, and polymerization behavior is crucial for the rational design and development of new materials for biomedical and other advanced applications.

References

- 1. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 6701-13-9 | Benchchem [benchchem.com]

- 3. Buy this compound | 6701-13-9 [smolecule.com]

- 4. US4536523A - Dental composite formulation from acrylate monomer and polythiol accelerator - Google Patents [patents.google.com]

- 5. 1,10-Decamethylene dimethacrylate | C18H30O4 | CID 81196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Synthesis of 1,10-Decanediol Dimethacrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol (B1670011) dimethacrylate, a valuable monomer in polymer chemistry, particularly for applications in biomaterials and drug delivery systems. The focus of this guide is on the esterification route, detailing the underlying chemistry, experimental protocols, and critical parameters for successful synthesis and purification.

Introduction

1,10-Decanediol dimethacrylate is a long-chain aliphatic dimethacrylate monomer. Its structure, featuring a flexible ten-carbon spacer between two polymerizable methacrylate (B99206) groups, imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and a lower crosslinking density compared to shorter-chain analogs. These characteristics are highly desirable in the development of biocompatible materials for dental and medical applications.

The synthesis of this compound is most commonly achieved through the esterification of 1,10-decanediol with methacrylic acid or its derivatives. This guide will explore the primary synthetic pathways, including direct esterification and transesterification, providing detailed experimental procedures and quantitative data to aid in the successful laboratory-scale production of this important monomer.

Synthetic Pathways

There are two primary esterification-based methods for the synthesis of this compound:

-

Direct Esterification: This is the most common approach and involves the direct reaction of 1,10-decanediol with methacrylic acid in the presence of an acid catalyst.[1] The reaction is a classic Fischer-Speier esterification, a reversible process where water is a byproduct.[1] To drive the reaction towards the formation of the diester, the water is typically removed as it is formed.[1]

-

Transesterification: An alternative route involves the reaction of 1,10-decanediol with a methacrylate ester, typically methyl methacrylate.[1] This method also requires a catalyst and the removal of a volatile alcohol byproduct (e.g., methanol) to shift the equilibrium towards the desired product.[1]

A third, less common method involves the use of more reactive derivatives of methacrylic acid, such as methacryloyl chloride. This approach is often faster but may require more stringent handling conditions due to the reactivity and corrosive nature of the acyl chloride.

Experimental Protocols

Direct Esterification of 1,10-Decanediol with Methacrylic Acid

This protocol describes a typical laboratory-scale synthesis of this compound using a strong acid catalyst and azeotropic removal of water.

Materials:

-

1,10-Decanediol (high purity, >98%)

-

Methacrylic acid

-

p-Toluenesulfonic acid monohydrate (p-TSA) or Sulfuric acid

-

Hydroquinone (B1673460) or 4-Methoxyphenol (MEHQ) (polymerization inhibitor)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, combine 1,10-decanediol, a slight excess of methacrylic acid (e.g., 2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and a small amount of a polymerization inhibitor such as hydroquinone or MEHQ. Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, which typically takes several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess methacrylic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification: The crude product, a viscous oil, is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from any remaining starting materials and byproducts.

Transesterification of 1,10-Decanediol with Methyl Methacrylate

This method provides an alternative to direct esterification and can be advantageous in certain situations.

Materials and Equipment:

-

1,10-Decanediol

-

Methyl methacrylate

-

Lithium catalyst (e.g., lithium hydroxide) or other suitable transesterification catalyst

-

Polymerization inhibitor (e.g., 2,6-di-t-butyl-para-cresol)

-

Hexane (or other azeotrope-forming compound)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, distillation column, and condenser, charge 1,10-decanediol, an excess of methyl methacrylate, and a polymerization inhibitor.

-

Transesterification Reaction: Heat the mixture to a temperature of 115-120°C.[2] Gradually add a solution of the lithium catalyst in methanol (B129727).[2] The methanol formed as a byproduct of the transesterification is removed by azeotropic distillation with hexane and methyl methacrylate.[2] The progress of the reaction can be monitored by observing the amount of methanol collected. The reaction is typically continued for several hours until the conversion of the diol is complete.[2]

-

Work-up and Purification: After the reaction is complete, the excess methyl methacrylate and hexane are removed by distillation under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in the direct esterification protocol.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound. It is important to note that optimal conditions can vary depending on the scale of the reaction and the specific equipment used.

| Parameter | Direct Esterification | Transesterification |

| Molar Ratio (Diol:Methacrylate Source) | 1 : 2.1 - 2.5 | 1 : >2 (excess) |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Lithium hydroxide, Lithium carbonate |

| Catalyst Loading | 0.5 - 5 mol% (relative to diol) | 6 - 30 ppm (incremental addition)[2] |

| Polymerization Inhibitor | Hydroquinone, MEHQ | 2,6-di-t-butyl-para-cresol |

| Reaction Temperature | 100 - 130°C (reflux)[1] | 115 - 120°C[2] |

| Reaction Time | 4 - 24 hours[1] | 4 - 6 hours[2] |

| Solvent | Toluene, Cyclohexane | Hexane (azeotrope former)[2] |

| Typical Yield | >85%[1] | High conversion (>98%)[2] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and purification of this compound.

Caption: Direct Esterification Pathway of 1,10-Decanediol.

Caption: Transesterification Pathway of 1,10-Decanediol.

Caption: General Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound via esterification is a well-established and versatile method for producing this important monomer. Both direct esterification and transesterification routes offer high yields and can be readily implemented in a laboratory setting. Careful control of reaction parameters such as molar ratios, catalyst concentration, temperature, and efficient removal of byproducts are crucial for achieving high purity and yield. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this compound for their specific applications in drug development and materials science.

References

molecular weight and formula of 1,10-Decanediol dimethacrylate

Core Molecular Data of 1,10-Decanediol (B1670011) Dimethacrylate

Chemical Formula: C₁₈H₃₀O₄[1][2][3]

Molecular Weight: 310.43 g/mol [4][5]

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₀O₄ | [1][2][3] |

| Molecular Weight | 310.43 g/mol | [4][5] |

| IUPAC Name | 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate | [1][2][3] |

| CAS Number | 6701-13-9 | [1][3][4] |

Synthesis and Experimental Protocols

1,10-Decanediol dimethacrylate is synthesized via the esterification of 1,10-decanediol with methacrylic acid or its derivatives.[1] The common industrial method involves a direct esterification reaction.

Experimental Protocol: Direct Esterification

This protocol describes the synthesis of this compound from 1,10-decanediol and methacrylic acid.

Materials:

-

1,10-decanediol (C₁₀H₂₂O₂)[6]

-

Methacrylic acid

-

Acid catalyst (e.g., sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A reaction flask is charged with 1,10-decanediol, a molar excess of methacrylic acid, a catalytic amount of sulfuric acid, and a polymerization inhibitor.

-

Toluene is added to the flask to facilitate the azeotropic removal of water, a byproduct of the esterification.

-

The reaction mixture is heated to reflux, and the water is collected in a Dean-Stark trap.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate and filtered.

-

The solvent and excess methacrylic acid are removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties

| Property | Value | Conditions |

| Form | Liquid | [4] |

| Color | Colorless | [4] |

| Density | 0.933 g/mL | at 25 °C[7] |

| Refractive Index | 1.458 | [7] |

| Flash Point | > 110.5 °C (> 230.9 °F) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

-

Fourier Transform Infrared (FTIR) Spectroscopy: Key peaks include the carbonyl stretch of the methacrylate (B99206) groups at approximately 1717 cm⁻¹ and the vinyl double bond stretching vibration around 1634 cm⁻¹. The aliphatic C-H stretching is observed in the 2800-3000 cm⁻¹ region, and ester linkage vibrations are present in the 1100-1300 cm⁻¹ range.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular structure can be confirmed by characteristic chemical shifts in ¹H and ¹³C NMR spectra.

Applications in Research and Development

This compound serves as a hydrophobic crosslinking agent in the synthesis of polymers.[5] Its long aliphatic chain provides flexibility and hydrophobicity to the resulting polymer network. This property is particularly useful in the development of biomaterials for drug delivery, dental resins, and tissue engineering scaffolds.

Logical Relationship Diagram

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 6701-13-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 6701-13-9 [smolecule.com]

- 3. 1,10-Decamethylene dimethacrylate | C18H30O4 | CID 81196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 6701-13-9 [sigmaaldrich.com]

- 5. This compound 6701-13-9 [sigmaaldrich.com]

- 6. 1,10-Decanediol [webbook.nist.gov]

- 7. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Decanediol Dimethacrylate (CAS: 6701-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,10-Decanediol (B1670011) Dimethacrylate (CAS Number 6701-13-9). The information is compiled for professionals in research and development who require detailed data on this hydrophobic, long-chain crosslinking monomer.

Chemical Identity and Structure

1,10-Decanediol dimethacrylate is a diester formed from 1,10-decanediol and two units of methacrylic acid.[1] Its long, flexible ten-carbon aliphatic chain provides flexibility to polymer networks, while the terminal methacrylate (B99206) groups are highly reactive and facilitate polymerization.[1] This structure makes it a crucial component in the synthesis of polymers, particularly for applications in dental materials and adhesives.[2][3]

-

IUPAC Name: 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[][5]

-

Synonyms: 1,10-Decamethylene glycol dimethacrylate, Decamethylene glycol dimethacrylate, Decane-1,10-diyl bis(2-methylacrylate)[3][5][6]

-

Molecular Weight: 310.4 g/mol [1][5] or 310.43 g/mol [1][3][]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to biocompatibility.

| Property | Value | Source(s) |

| Physical State | Liquid / Pasty | [][8][9][10] |

| Boiling Point | 170 °C @ 2 mmHg | [][5] |

| Melting Point | Undetermined | [8][9][11] |

| Density | 0.962 g/cm³ | [1] |

| 1.193 g/cm³ @ 20°C | [11] | |

| 1.42 g/cm³ @ 20°C | [8] | |

| Refractive Index | n20/D 1.458 | [][5] |

| Water Solubility | Nearly Insoluble | [8][9][11] |

| LogP (n-octanol/water) | 5.5 (Calculated, XLogP3-AA) | [5] |

Synthesis and Purification

The primary synthesis route for this compound is the direct esterification of 1,10-decanediol with methacrylic acid or its derivatives, such as methacryloyl chloride.[1][7] The reaction is typically performed in the presence of an acid catalyst (e.g., sulfuric acid) and a polymerization inhibitor.[1][7] Continuous removal of water, often through azeotropic distillation, is necessary to drive the reaction equilibrium towards the product.[1] An alternative method is transesterification, involving the reaction of 1,10-decanediol with a methacrylate ester like methyl methacrylate.[1]

The key precursor, 1,10-decanediol, is commonly produced via the catalytic hydrogenation of sebacic acid or its esters, which can be derived from renewable resources like castor oil.[1][7]

Purification of the final product is critical and is typically achieved through vacuum distillation to prevent thermal decomposition due to its high boiling point.[1] Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are used to confirm the purity and structure of the compound.[1]

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to determine the physicochemical properties of chemical substances. Below are summaries of the protocols relevant to this compound.

4.1. Water Solubility (OECD Test Guideline 105)

This guideline describes methods for determining the water solubility of substances.[12][13] Given that this compound is "nearly insoluble," the flask method is most appropriate.[8][9][11]

-

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L, but its principle of achieving equilibrium is broadly applicable.[14] A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature (typically 20 ± 0.5 °C).[12][14] The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method after separation of the undissolved particles.

-

Apparatus: Temperature-controlled shaker or stirrer, centrifugation equipment (if needed), and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[12]

-

The mixture is allowed to stand, and the undissolved substance is separated from the aqueous phase by centrifugation or filtration.

-

The concentration of the substance in the clear aqueous solution is determined using a validated analytical method.

-

The experiment is repeated to ensure the value is consistent and represents the saturation solubility.

-

4.2. Melting Point/Melting Range (OECD Test Guideline 102)

This guideline provides several methods for determining the melting point of a substance.[15][16][17] For a substance that is a liquid or pasty at room temperature, determining a freezing point or pour point would be more appropriate than a melting point.[18]

-

Principle: The melting point is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[17][19] The methods involve heating a small, purified sample and observing the temperature of phase transition.

-

Methods: Common methods include the capillary tube method, using a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC).[17][19]

-

Procedure (Capillary Method):

-

A small amount of the finely powdered, dried substance is packed into a capillary tube.

-

The tube is attached to a thermometer and heated in a controlled liquid bath or metal block.

-

The temperature is raised at a slow, controlled rate (e.g., 1 K/min) near the expected melting point.[18]

-

The temperatures at the beginning of melting and at the final stage (when no solid particles remain) are recorded to define the melting range.[18]

-

4.3. Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)

The shake-flask method is the standard for experimentally determining the octanol-water partition coefficient (Pow).[20] This value is a key indicator of a substance's lipophilicity and is crucial for assessing environmental fate and bioaccumulation potential.[21][22]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[20][22] The shake-flask method directly measures this by dissolving the substance in one phase, adding the second phase, agitating to reach equilibrium, and then measuring the concentration in each phase.[22]

-

Apparatus: Glass vessels with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (HPLC, GC) to determine concentrations.

-

Procedure:

-

Prepare mutually saturated n-octanol and water.

-

A solution of the test substance is prepared in either the water or n-octanol phase.

-

The solution is placed in a vessel with the other solvent phase. The volume ratios are varied across multiple runs.[20]

-

The vessel is shaken at a constant temperature (20-25 °C) until equilibrium is achieved.[20]

-

The two phases are separated, typically by centrifugation.[20]

-

The concentration of the substance in both the n-octanol and water phases is measured.

-

The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is typically expressed as its base-10 logarithm (log Pow).

-

References

- 1. This compound | 6701-13-9 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound Yes 4-Methoxyphenol inhibitor 6701-13-9 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,10-DECAMETHYLENE GLYCOL DIMETHACRYLATE | 6701-13-9 [chemicalbook.com]

- 7. Buy this compound | 6701-13-9 [smolecule.com]

- 8. cdn.vanderven.de [cdn.vanderven.de]

- 9. candulor.com [candulor.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6701-13-9 Name: 1,10-decanediyl bismethacrylate [xixisys.com]

- 11. topdental.eu [topdental.eu]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. enfo.hu [enfo.hu]

- 19. laboratuar.com [laboratuar.com]

- 20. oecd.org [oecd.org]

- 21. rc.usf.edu [rc.usf.edu]

- 22. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,10-Decanediol Dimethacrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-decanediol (B1670011) dimethacrylate (DEDMA), a hydrophobic, long-chain dimethacrylate monomer. Understanding the solubility of DEDMA is critical for its application in various fields, including the formulation of dental composites, coatings, and in drug delivery systems where it can be used to form cross-linked polymer networks.[1][2][3] This document offers a summary of its solubility in common laboratory solvents, a detailed experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Structure and Solubility

1,10-Decanediol dimethacrylate (C₁₈H₃₀O₄, Molar Mass: 310.43 g/mol ) is characterized by a long, flexible ten-carbon alkyl chain capped with two methacrylate (B99206) functional groups.[4][5] This structure imparts a significant hydrophobic character to the molecule, governing its solubility behavior.[2] The long hydrocarbon chain limits its solubility in polar solvents like water, while the ester groups of the methacrylate moieties allow for some interaction with moderately polar organic solvents. As a general principle, DEDMA will exhibit higher solubility in non-polar and moderately polar organic solvents that can effectively solvate its long alkyl chain.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and known hydrophobic properties, a qualitative and semi-quantitative solubility profile can be estimated. The following table categorizes common solvents by their polarity and provides an expected solubility classification for DEDMA. For water, a specific quantitative value has been reported.[4]

| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Notes |

| Non-Polar Solvents | ||||

| Hexane (B92381) | C₆H₁₄ | 0.1 | High | The non-polar nature of hexane closely matches the long alkyl chain of DEDMA, leading to good solvation. |

| Toluene (B28343) | C₇H₈ | 2.4 | High | The aromatic, non-polar character of toluene allows for effective dissolution of the hydrophobic DEDMA molecule. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Although it has a dipole moment, DCM is an effective solvent for many non-polar and moderately polar organic compounds. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Medium to High | The ether functional group provides some polarity, but the overall character is suitable for dissolving long-chain organic molecules. |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | THF is a versatile solvent that can dissolve a wide range of non-polar and polar compounds. It is expected to be a good solvent for DEDMA. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 4.4 | High | As an ester, ethyl acetate shares chemical similarity with the methacrylate groups of DEDMA and can effectively solvate the entire molecule. |

| Acetone | C₃H₆O | 5.1 | Medium | Acetone's polarity may be slightly high for optimal solvation of the long alkyl chain, but it is expected to be a reasonably good solvent. |

| Acetonitrile (B52724) | C₂H₃N | 5.8 | Low to Medium | The high polarity of acetonitrile may limit its ability to dissolve the non-polar chain of DEDMA. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Low | DMSO is a highly polar solvent and is unlikely to be a good solvent for the very hydrophobic DEDMA. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 4.3 | Medium | While DEDMA is reported to be soluble in alcohol, the presence of the hydroxyl group and its ability to hydrogen bond may lead to moderate rather than high solubility.[6][7][8] |

| Methanol | CH₃OH | 5.1 | Low to Medium | Methanol is more polar than ethanol, which would likely result in lower solubility for the non-polar DEDMA. |

| Water | H₂O | 10.2 | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a very poor solvent for the hydrophobic DEDMA. The reported solubility is 138.6 μg/L at 20.3°C.[4] |

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This can be followed by either gravimetric or spectroscopic analysis to determine the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Drying oven, desiccator

-

For Spectroscopic Analysis: UV-Vis spectrophotometer and quartz cuvettes

II. Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for the sedimentation of the excess solid. For more rapid separation, the samples can be centrifuged at a controlled temperature.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

III. Analysis Method 1: Gravimetric Determination

-

Initial Weighing: Record the weight of the volumetric flask containing the known volume of the filtered saturated solution.

-

Solvent Evaporation: Place the flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the DEDMA (e.g., 60-80 °C). The evaporation can be facilitated by a gentle stream of nitrogen.

-

Drying to Constant Weight: Once the solvent is fully evaporated, transfer the flask to a desiccator to cool to room temperature. Weigh the flask. Repeat the drying and cooling cycles until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Weight of flask with dried DEDMA - Weight of empty flask) / Volume of supernatant collected (mL)] * 100

IV. Analysis Method 2: UV-Vis Spectrophotometry

This method is suitable if DEDMA exhibits a chromophore that absorbs in the UV-Vis range and is particularly useful for determining low solubilities.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of DEDMA in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The original solubility (S) can then be calculated by accounting for the dilution factor:

S (mol/L or g/L) = Concentration of diluted sample * Dilution factor

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by two different analytical techniques.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | 6701-13-9 | Benchchem [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. polysciences.com [polysciences.com]

- 4. Buy this compound | 6701-13-9 [smolecule.com]

- 5. This compound 6701-13-9 [sigmaaldrich.com]

- 6. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 8. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Thermal Properties of Uncured 1,10-Decanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of uncured 1,10-Decanediol dimethacrylate (D3MA). This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this monomer in their work. A complete understanding of its thermal behavior is paramount for applications ranging from polymer synthesis to the formulation of advanced drug delivery systems.

Core Thermal Properties

This compound, in its uncured monomeric state, is a liquid at ambient temperature. Its thermal characteristics are crucial for determining appropriate storage, handling, and processing conditions. The key thermal properties are summarized in the table below, compiled from various sources. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | ~ -55 °C | Indicates the transition from a hard, glassy state to a more rubbery state. |

| Boiling Point | 185-186 °C @ 0.8 Torr | Boiling point is highly dependent on pressure. |

| 170 °C @ 2 mmHg | ||

| Melting Point | Not applicable | The material is a liquid at room temperature. |

| Flash Point | > 110.5 °C | The lowest temperature at which vapors will ignite with an ignition source. |

| Decomposition Temperature | Not explicitly defined | Thermal stability is a key consideration for processing. |

| Specific Heat Capacity (Cp) | Data not available | This property is important for heat transfer calculations. |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of uncured this compound requires precise experimental methodologies. The following sections detail standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for thermal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any other thermal transitions, such as crystallization or melting, of the uncured monomer.

Apparatus: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Sample Preparation:

-

Accurately weigh 5-10 mg of uncured this compound into a standard aluminum DSC pan.

-

Ensure the liquid sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

-

Hermetically seal the pan to prevent volatilization of the monomer during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Experimental Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected glass transition, for instance, -100 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above any expected transitions, for example, 50 °C.

-

Record the heat flow as a function of temperature. The glass transition will be observed as a step-like change in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of uncured this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 10-15 mg of the uncured monomer into a ceramic or aluminum TGA pan.

-

Distribute the liquid sample evenly across the bottom of the pan.

Experimental Procedure:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a high temperature, typically 600-800 °C, at a constant heating rate (e.g., 10 or 20 °C/min).

-

Continuously monitor and record the sample's mass as a function of temperature.

-

The onset of mass loss indicates the beginning of thermal decomposition.

Visualizing the Thermal Analysis Workflow

The logical flow of operations in characterizing the thermal properties of uncured this compound can be visualized as a structured workflow. This process ensures comprehensive and reproducible results.

Spectroscopic Analysis of 1,10-Decanediol Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,10-decanediol (B1670011) dimethacrylate (DEDMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the characteristic spectral data, experimental protocols for analysis, and a structural elucidation to aid in the identification and characterization of this important bifunctional monomer.

Introduction

1,10-Decanediol dimethacrylate (DEDMA), with the chemical formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol , is a long-chain dimethacrylate ester. Its structure consists of a flexible ten-carbon aliphatic chain flanked by two methacrylate (B99206) functional groups. This bifunctional nature allows it to act as a crosslinking agent in polymerization reactions, making it a valuable component in the synthesis of various polymers with applications in dental resins, coatings, and biomedical materials. Accurate spectroscopic characterization is crucial for confirming its chemical identity, assessing purity, and understanding its behavior in polymerization processes.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound is key to interpreting its spectroscopic data. The molecule's symmetry and the distinct chemical environments of its protons and carbons give rise to a characteristic pattern in its NMR and FTIR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum of DEDMA is characterized by distinct signals corresponding to the vinyl protons of the methacrylate groups, the methyl protons, and the methylene (B1212753) protons of the long aliphatic chain.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 2H | =CH₂ (cis to C=O) |

| ~5.5 | s | 2H | =CH₂ (trans to C=O) |

| ~4.1 | t | 4H | -O-CH₂- |

| ~1.9 | s | 6H | -CH₃ |

| ~1.6 | m | 4H | -O-CH₂-CH₂- |

| ~1.3 | m | 12H | -(CH₂)₆- |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, the ester-linked carbons, the methyl carbons, and the carbons of the decanediol backbone.

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O |

| ~136 | C=CH₂ |

| ~125 | C=CH₂ |

| ~65 | -O-CH₂- |

| ~29 | -(CH₂)ₙ- |

| ~28 | -O-CH₂-CH₂- |

| ~26 | -O-CH₂-CH₂-CH₂- |

| ~18 | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum is dominated by strong absorptions from the carbonyl and vinyl groups of the methacrylate moieties and the C-H bonds of the aliphatic chain.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkane) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1638 | Medium | C=C stretching (alkene) |

| ~1455 | Medium | C-H bending (alkane) |

| ~1320, ~1300 | Medium | =C-H in-plane bending |

| ~1160 | Strong | C-O stretching (ester) |

| ~945 | Medium | =CH₂ out-of-plane bending |

| ~815 | Medium | C=C out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for NMR and FTIR analysis.

A Technical Guide to 1,10-Decanediol Dimethacrylate: Purity and Available Grades

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and available grades of 1,10-Decanediol dimethacrylate (DMDDMA), a key crosslinking agent utilized in the synthesis of biomaterials and specialty polymers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who require a thorough understanding of this monomer's quality attributes for their applications.

Summary of Available Grades and Purity

This compound is commercially available in various grades, primarily differing in their purity and the type and concentration of polymerization inhibitor used. The selection of an appropriate grade is critical for ensuring the desired performance and reproducibility of the final polymer network. Higher purity grades are often essential for biomedical applications to minimize the presence of leachable impurities that could affect biocompatibility.

The table below summarizes the typical specifications of commercially available grades of this compound from various suppliers. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier/Grade | Purity Specification | Inhibitor | Appearance | Key Application Areas |

| Research Grade | >95% | Hydroquinone (B1673460) (HQ), <300 ppm | Colorless liquid | Polymer synthesis, biomaterial research, dental composites. |

| High Purity Grade | ≥97% | Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) | Colorless to pale yellow liquid | Medical devices, drug delivery systems, advanced material research.[1] |

| Technical Grade | >90% | MEHQ | Clear liquid | Industrial coatings, adhesives, and sealants. |

Experimental Protocols for Quality Assessment

The quality and purity of this compound are primarily assessed through chromatographic techniques, which can separate the main component from impurities such as residual reactants, byproducts, and oligomers.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust method for quantifying the purity of volatile and semi-volatile substances like DMDDMA.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A capillary column, such as a DB-5 or equivalent, provides good separation.

-

Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of a diluted sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) is injected into the GC.

-

Temperature Program: An oven temperature program is employed to ensure the separation of components with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Detection: The FID detects the organic components as they elute from the column.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. An internal standard can be used for more accurate quantification.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive molecules and is particularly useful for identifying non-volatile impurities and oligomers. A reverse-phase HPLC method is commonly employed for this compound.[2][3]

Methodology:

-

Instrumentation: An HPLC system with a UV detector is suitable for this analysis.

-

Column: A C18 reverse-phase column is typically used for the separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase. The addition of a small amount of acid, such as formic acid, can improve peak shape.

-

Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a compatible solvent.

-

Injection and Elution: A specific volume of the sample is injected onto the column, and the components are separated based on their affinity for the stationary and mobile phases.

-

Detection: The UV detector monitors the eluent at a specific wavelength (e.g., around 205 nm) to detect the separated components.

-

Analysis: The chromatogram is analyzed to determine the peak area of this compound and any impurities. Purity is calculated based on the relative peak areas.

Determination of Inhibitor Content

The concentration of the polymerization inhibitor is a critical parameter that can affect the storage stability and polymerization kinetics of the monomer. HPLC is a common method for quantifying inhibitors like hydroquinone (HQ) and MEHQ.

Methodology:

-

Standard Preparation: Standard solutions of the inhibitor at known concentrations are prepared.

-

Sample Preparation: The this compound sample is diluted in a suitable solvent.

-

HPLC Analysis: The sample and standards are analyzed by HPLC using a method optimized for the separation and detection of the specific inhibitor.

-

Quantification: A calibration curve is generated from the peak areas of the standards, and the concentration of the inhibitor in the sample is determined from this curve.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a research or manufacturing setting.

Caption: Quality control workflow for this compound.

References

1,10-Decanediol Dimethacrylate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1,10-Decanediol (B1670011) dimethacrylate (CAS No. 6701-13-9). The information is intended to support safe laboratory practices and risk assessment in research, development, and manufacturing environments.

Chemical and Physical Properties

1,10-Decanediol dimethacrylate is a long-chain dimethacrylate monomer.[1] It is a hydrophobic crosslinking agent used to enhance flexibility, toughness, and resistance to moisture in polymers.[1] It commonly appears as a clear, colorless to pale yellow liquid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₄ |

| Molecular Weight | 310.43 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2][3][4] |

| Density | 1.0 ± 0.1 g/cm³[2] |

| Boiling Point | 386.9 ± 15.0 °C at 760 mmHg[2] |

| Flash Point | > 110.5 °C (> 230.9 °F)[3] |

| Refractive Index | 1.459[2] |

| Storage Temperature | 2-8°C[3] |

| Inhibitor | Typically contains <300 ppm hydroquinone (B1673460) (HQ) as a stabilizer[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as skin sensitization and aquatic toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Skin Sensitization | 1 / 1B | H317: May cause an allergic skin reaction[2][5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[2] |

| Chronic Aquatic Toxicity | 1 / 3 | H410: Very toxic to aquatic life with long lasting effects[2] / H412: Harmful to aquatic life with long lasting effects[2] |

Experimental Protocols for Hazard Determination

While safety data sheets for this compound cite the hazards listed above, the specific experimental reports detailing the conditions under which this specific chemical was tested are not publicly available. However, the classifications are typically determined based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for the key toxicological endpoints.

Skin Irritation

Skin irritation potential is typically assessed using the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion .[3][6] This test involves applying the substance to the skin of a laboratory animal, usually an albino rabbit, for a defined period.

Experimental Workflow for Skin Irritation (based on OECD 404)

Eye Irritation

The potential for a substance to cause eye irritation or damage is generally evaluated using OECD Test Guideline 405: Acute Eye Irritation/Corrosion .[5][7] This method involves instilling the test substance into the eye of an albino rabbit.

Skin Sensitization

The classification of this compound as a skin sensitizer (B1316253) indicates it can cause an allergic reaction after repeated contact. A common method for this assessment is the OECD Test Guideline 406: Skin Sensitisation , specifically the Guinea Pig Maximisation Test (GPMT).[1][4]

Adverse Outcome Pathway (AOP) for Skin Sensitization

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep the container tightly closed and protected from light and heat.[2] The material is sensitive to light, heat, and radical initiators, which can cause premature polymerization.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound.

Personal Protective Equipment (PPE) Workflow

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[7] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[7] |

Accidental Release and Disposal

Proper procedures must be followed for spills and waste disposal to protect personnel and the environment.

Spill Response

Spill Response Procedures

Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal must be in accordance with federal, state, and local regulations.[8] Do not discharge into sewer systems.[8] Unused or waste material may be sent to a licensed chemical destruction facility.[8]

Stability and Reactivity

-

Reactivity : Can undergo hazardous polymerization if exposed to heat, light, or radical initiators.[2]

-

Chemical Stability : Stable under recommended storage conditions, often with the addition of an inhibitor like hydroquinone.[3]

-

Incompatible Materials : Strong oxidizing agents, acid chlorides, acid anhydrides, and reducing agents.

-

Hazardous Decomposition Products : Carbon monoxide and carbon dioxide upon combustion.

References

An In-Depth Technical Guide to 1,10-Decanediol Dimethacrylate for Research Applications

This technical guide provides a comprehensive overview of 1,10-decanediol (B1670011) dimethacrylate (D3MA), a versatile difunctional monomer, for researchers, scientists, and professionals in drug development and material science. This document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its use in dental composites and biomedical hydrogels.

Commercial Availability

1,10-Decanediol dimethacrylate is readily available in research and bulk quantities from several reputable chemical suppliers. Researchers can procure this monomer from the following companies, among others:

-

Sigma-Aldrich (Merck): A major supplier of chemicals for research and development, offering D3MA in various quantities.[1]

-

Polysciences, Inc.: Specializes in materials for life sciences and other research areas, providing D3MA for various applications.[2]

-

Thermo Fisher Scientific: A leading provider of scientific research products, offering 1,10-decanediol, the precursor to D3MA.[3]

-

LEAPChem: A specialized supplier of fine chemicals for research and production.[4]

-

Otto Chemie Pvt. Ltd.: A manufacturer and supplier of laboratory chemicals.[5]

When sourcing D3MA, it is crucial to consider the purity, inhibitor content, and any provided analytical data to ensure its suitability for the intended research application.

Physicochemical Properties

This compound is a hydrophobic, long-chain crosslinking monomer.[2] Its key physical and chemical properties are summarized in the table below. The long aliphatic chain between the two methacrylate (B99206) groups imparts flexibility to the resulting polymer network.[6]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₀O₄ | [6][7] |

| Molecular Weight | 310.43 g/mol | [6][8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | Approximately 0.968 g/mL at 25 °C | |

| Refractive Index | Approximately 1.458 - 1.462 at 20 °C | [2] |

| Boiling Point | > 200 °C (decomposes) | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [7] |

| CAS Number | 6701-13-9 | [8] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is achieved through the esterification of 1,10-decanediol with methacrylic acid or its derivatives.[6]

A typical synthesis protocol involves the following steps:

-

Charging the Reactor: 1,10-decanediol, a slight excess of methacrylic acid, an acid catalyst (such as p-toluenesulfonic acid), and a polymerization inhibitor (like hydroquinone) are dissolved in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a Dean-Stark apparatus.

-

Esterification Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.

-

Monitoring the Reaction: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography to yield pure this compound.

Applications in Dental Composites

This compound is utilized in dental resin composites to enhance their mechanical properties and durability.[2] Its long, flexible chain can help to reduce polymerization shrinkage stress, a common issue with dental restoratives.

Experimental Protocol for Dental Composite Formulation

This protocol describes the formulation of an experimental dental composite incorporating this compound.

Materials:

-

Bisphenol A glycidyl (B131873) methacrylate (BisGMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound (D3MA)

-

Silanized barium glass filler (or other suitable filler)

-

Camphorquinone (B77051) (photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)

Procedure:

-

Resin Matrix Preparation:

-

In a light-protected container, prepare the resin matrix by mixing BisGMA, TEGDMA, and D3MA in the desired weight ratio (e.g., 50:25:25 wt%).

-

Add the photoinitiator system: 0.5 wt% camphorquinone and 1.0 wt% ethyl 4-(dimethylamino)benzoate to the monomer mixture.

-

Mix thoroughly in the dark until a homogeneous solution is obtained.

-

-

Composite Paste Formulation:

-

Gradually add the silanized filler to the resin matrix in small increments.

-

After each addition, thoroughly mix the components using a dental spatula or a mechanical mixer until a uniform paste-like consistency is achieved. A typical filler loading is around 70-80 wt%.

-

-

Curing:

-

Place the composite paste into a mold of desired dimensions.

-

Cover the top and bottom surfaces with Mylar strips to prevent an oxygen-inhibited layer.

-

Light-cure the composite using a dental curing light for the recommended time (e.g., 40 seconds) on each side.

-

Mechanical Testing of the Dental Composite

The mechanical properties of the cured dental composite can be evaluated using standard tests:

-

Flexural Strength and Modulus: Determined using a three-point bending test according to ISO 4049 standards.

-

Compressive Strength: Measured using a universal testing machine on cylindrical specimens.

-

Hardness: Assessed using a microhardness tester (e.g., Vickers or Knoop).

-

Polymerization Shrinkage: Can be measured using methods like the bonded-disk technique or video imaging.

Applications in Biomedical Hydrogels

This compound can be used as a crosslinking agent in the synthesis of hydrogels for various biomedical applications, such as drug delivery and tissue engineering.[2] The hydrophobic nature of the decanediol chain can influence the swelling behavior, degradation rate, and mechanical properties of the hydrogel.

Experimental Protocol for Hydrogel Synthesis for Drug Delivery

This protocol outlines the general steps for preparing a D3MA-crosslinked hydrogel for potential use in controlled drug release.

Materials:

-

Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

This compound (D3MA) as a crosslinker

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., a mixture of water and ethanol)

-

Model drug